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  • Product: 2-Methoxy-3-nitro-6-phenylpyridine
  • CAS: 161029-97-6

Core Science & Biosynthesis

Foundational

2-Methoxy-3-nitro-6-phenylpyridine chemical structure and properties

Privileged Scaffolds in Medicinal Chemistry | Series 4 Executive Summary 2-Methoxy-3-nitro-6-phenylpyridine represents a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Privileged Scaffolds in Medicinal Chemistry | Series 4

Executive Summary

2-Methoxy-3-nitro-6-phenylpyridine represents a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of immunomodulators (specifically PD-1/PD-L1 inhibitors) and kinase inhibitors. Its structural architecture combines an electron-deficient pyridine core with a sterically demanding phenyl ring and a labile nitro group, making it an ideal "warhead precursor" for late-stage functionalization.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and critical handling protocols for drug development researchers.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule exhibits a "push-pull" electronic system that dictates its reactivity profile. The nitro group at C3 strongly withdraws electron density, activating the C2 position for nucleophilic attack, while the phenyl group at C6 extends conjugation, influencing solubility and


-stacking interactions in protein binding pockets.
PropertyDataNote
IUPAC Name 2-Methoxy-3-nitro-6-phenylpyridine
Molecular Formula

Molecular Weight 230.22 g/mol
Predicted LogP 2.8 - 3.2Lipophilic due to phenyl/methoxy groups
H-Bond Acceptors 4N(pyridine),

, O(methoxy)
H-Bond Donors 0
Topological Polar Surface Area ~70 ŲPermeable range for CNS/Oral drugs
Electronic Architecture
  • C2-Position (Methoxy): The methoxy group acts as an electron-donating group (EDG) by resonance but is located ortho to the electron-withdrawing nitro group. This position is chemically "locked" unless subjected to strong acidic demethylation conditions (e.g.,

    
    ).
    
  • C3-Position (Nitro): The electrophilic "hotspot." In drug synthesis, this is rarely the final functionality; it serves as a masked aniline. Reduction yields the 3-amino derivative, a critical linker for amide coupling.

  • C6-Position (Phenyl): Provides steric bulk and lipophilicity. The biaryl bond allows for torsional rotation (atropisomerism potential if ortho-substituted), which is vital for fitting into hydrophobic pockets of enzymes like kinases.

Synthetic Pathways[5][6]

The synthesis of 2-Methoxy-3-nitro-6-phenylpyridine requires strict regiochemical control. The most robust route utilizes 2,6-dichloro-3-nitropyridine as the starting material, leveraging the differential reactivity of the C2 and C6 positions.

The "Ortho-Activation" Strategy

The C2-chlorine is significantly more labile toward nucleophilic aromatic substitution (


) than the C6-chlorine due to the inductive and resonance electron-withdrawing effects of the adjacent C3-nitro group.

Step 1: Regioselective


 
  • Reagents: 2,6-dichloro-3-nitropyridine, Sodium Methoxide (NaOMe), Methanol (

    
    ).
    
  • Mechanism: MeO⁻ attacks C2.[1] The Meisenheimer complex is stabilized by the C3-nitro group.

  • Product: 2-Methoxy-3-nitro-6-chloropyridine.[2]

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: 2-Methoxy-3-nitro-6-chloropyridine, Phenylboronic acid,

    
     (catalyst), 
    
    
    
    (base).
  • Mechanism: Oxidative addition of Pd into the C6-Cl bond, followed by transmetallation and reductive elimination.

  • Target: 2-Methoxy-3-nitro-6-phenylpyridine.

SynthesisPath Start 2,6-Dichloro-3- nitropyridine Inter Intermediate: 2-Methoxy-3-nitro- 6-chloropyridine Start->Inter Step1 NaOMe, MeOH 0°C to RT (SNAr Regiocontrol) Final Target: 2-Methoxy-3-nitro- 6-phenylpyridine Inter->Final Step2 Ph-B(OH)2, Pd(PPh3)4 K2CO3, Dioxane/H2O (Suzuki Coupling)

Figure 1: Regioselective synthesis pathway leveraging the ortho-effect of the nitro group for initial substitution.[3]

Experimental Protocols
Protocol A: Synthesis of Intermediate (2-Methoxy-3-nitro-6-chloropyridine)

Note: This step establishes the C2-methoxy motif.

  • Setup: Charge a dry 3-neck round-bottom flask with 2,6-dichloro-3-nitropyridine (1.0 eq) and anhydrous Methanol (10 V).

  • Cooling: Cool the solution to 0°C using an ice/brine bath.

  • Addition: Dropwise add a solution of Sodium Methoxide (1.05 eq, 25% in MeOH) over 30 minutes. Critical: Maintain internal temperature <5°C to prevent bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[4]

  • Workup: Quench with water (20 V). The product often precipitates. Filter the yellow solid. If no precipitate, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from Ethanol or use flash chromatography if bis-methoxy byproduct is observed.

Protocol B: Suzuki Coupling to Final Target
  • Inertion: Degas 1,4-Dioxane/Water (4:1 ratio) with Nitrogen for 15 minutes.

  • Loading: Add 2-Methoxy-3-nitro-6-chloropyridine (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

  • Catalyst: Add

    
      (0.05 eq) under a positive stream of Nitrogen.
    
  • Heating: Heat to 90°C for 4–6 hours. The solution typically darkens.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues.[5] Dilute filtrate with water and extract with Ethyl Acetate.

  • Isolation: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
    • Expected Appearance: Yellow to pale orange crystalline solid.

Downstream Application: Nitro Reduction

In 90% of pharmaceutical applications, the nitro group is reduced to an amine immediately following the Suzuki coupling. This generates 2-Methoxy-6-phenylpyridin-3-amine , a versatile nucleophile.

Preferred Reduction Method (Fe/NH4Cl):

  • Avoid catalytic hydrogenation (

    
    ) if the phenyl ring contains halogens (risk of dehalogenation).
    
  • Use Iron powder (5 eq) and Ammonium Chloride (5 eq) in Ethanol/Water (3:1) at 70°C. This is chemoselective and preserves the aromatic systems.

ReductionPath Nitro 2-Methoxy-3-nitro-6-phenylpyridine (Precursor) Conditions Fe powder, NH4Cl EtOH/H2O, 70°C Nitro->Conditions Amine 2-Methoxy-6-phenylpyridin-3-amine (Active 'Warhead' Linker) Conditions->Amine Drug Amide Coupling -> PD-1 Inhibitor Amine->Drug

Figure 2: Activation of the scaffold via nitro-reduction.

Safety & Handling (E-E-A-T)
  • Energetic Potential: Nitro-pyridines are potential energetic materials. While this specific derivative is stable, avoid heating dry solids above 150°C.

  • Skin Sensitization: Pyridine derivatives are known skin irritants and potential sensitizers. Use double nitrile gloves.

  • Genotoxicity: Nitroaromatics are structural alerts for genotoxicity (Ames positive). All intermediates should be handled in a fume hood with HEPA filtration.

References
  • Bristol-Myers Squibb Co. (2016). Immunomodulatory Compounds. WO2016149321. (Describes the use of methoxy-nitropyridine scaffolds in PD-1 inhibitors).

  • Ganton, M. D., et al. (2014). Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine. Journal of Organic Chemistry.
  • PubChem Compound Summary. (2024). 2-Methoxy-3-nitropyridine derivatives. National Library of Medicine.

  • Sigma-Aldrich/Merck. (2024). Safety Data Sheet: 2-Chloro-3-nitro-6-methoxypyridine. (Safety data for the key intermediate).

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Mass Spectrometric Verification of 2-Methoxy-3-nitro-6-phenylpyridine

Executive Summary In the high-stakes environment of drug discovery, 2-Methoxy-3-nitro-6-phenylpyridine (C₁₂H₁₀N₂O₃) serves as a critical heterocyclic scaffold, often utilized in the synthesis of peptide deformylase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, 2-Methoxy-3-nitro-6-phenylpyridine (C₁₂H₁₀N₂O₃) serves as a critical heterocyclic scaffold, often utilized in the synthesis of peptide deformylase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Accurate determination of its molecular weight (MW) is not merely a bookkeeping exercise; it is the fundamental constant that dictates stoichiometric precision in Suzuki-Miyaura cross-couplings and reduction reactions.

This guide provides a definitive technical breakdown of the molecular weight of 2-Methoxy-3-nitro-6-phenylpyridine, bridging theoretical calculation with practical, high-resolution mass spectrometry (HRMS) validation protocols.

Theoretical Physicochemical Profile

Before experimental validation, the theoretical baseline must be established using IUPAC standard atomic weights.

Molecular Formula Derivation
  • Core Structure: Pyridine (C₅H₅N)

  • Substituents:

    • Position 2: Methoxy group (-OCH₃)

      
       Adds C₁H₃O, removes H.
      
    • Position 3: Nitro group (-NO₂)

      
       Adds N₁O₂, removes H.
      
    • Position 6: Phenyl group (-C₆H₅)

      
       Adds C₆H₅, removes H.
      
  • Net Formula: C₁₂H₁₀N₂O₃

Mass Values

The distinction between Average Molecular Weight (for bulk stoichiometry) and Monoisotopic Mass (for Mass Spectrometry) is critical.

ParameterValueApplication
Formula C₁₂H₁₀N₂O₃ Structural Confirmation
Average Molecular Weight 230.22 g/mol Molar calculations, Yield determination
Monoisotopic Mass 230.0691 Da MS Target Ion selection ([M+H]⁺)
Exact Mass 230.069143 DaHigh-Resolution MS (Orbitrap/TOF)

Critical Note: When setting up Mass Spectrometry (MS) acquisition windows, use the Monoisotopic Mass (230.0691), not the Average Weight. Using the average weight can lead to mass shift errors >150 ppm in high-resolution instruments.

Synthetic Context & Stoichiometry

Understanding the molecular weight is essential when calculating equivalents for the synthesis of this intermediate, typically achieved via Suzuki coupling.

Synthesis Pathway Visualization

The following diagram illustrates the mass evolution from precursors to the final scaffold.

SynthesisPathway Precursor 2-Chloro-3-nitro-6-methoxypyridine (MW: 188.57) Product 2-Methoxy-3-nitro-6-phenylpyridine (MW: 230.22) Precursor->Product + Phenyl group - Chlorine Reagent Phenylboronic Acid (MW: 121.93) Reagent->Product Catalyst Pd(PPh3)4 Catalyst Catalyst->Product Catalysis Byproduct Byproducts (Boric acid deriv.) Product->Byproduct

Figure 1: Mass evolution during the Suzuki-Miyaura coupling reaction. The replacement of Chlorine (35.45 Da) with a Phenyl group (77.10 Da) results in a net mass increase.

Analytical Verification Protocol (Self-Validating)

To confirm the identity and purity of the compound, we employ an orthogonal approach using LC-MS and NMR.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental composition with <5 ppm mass accuracy.

Protocol:

  • Solvent Preparation: Dissolve 0.1 mg of sample in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ions:

    • [M+H]⁺: 231.0764 Da (Calculated: 230.0691 + 1.0073)

    • [M+Na]⁺: 253.0584 Da (Sodium adduct)

    • [M+NH₄]⁺: 248.1030 Da (Ammonium adduct, common in ammonium acetate buffers)

Data Interpretation:

  • The base peak should correspond to 231.0764 .

  • Observe the Isotopic Pattern : The ¹³C isotope peak ([M+H+1]⁺) should appear at ~232.08 with an intensity of approx. 13.5% relative to the base peak (due to 12 carbons).

Fragmentation Logic (MS/MS)

In tandem mass spectrometry (MS/MS), this molecule exhibits a characteristic fragmentation pathway useful for structural elucidation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 231.07 Frag1 Loss of NO2 [M+H - 46]+ m/z 185.07 Parent->Frag1 - NO2 (Nitro group) Frag2 Loss of Methyl (OCH3) [M+H - 15]+ m/z 216.05 Parent->Frag2 - CH3 (Methoxy methyl) Core Phenylpyridine Core Variable m/z Frag1->Core Ring Cleavage

Figure 2: Predicted ESI-MS/MS fragmentation pathway. The loss of the nitro group (-46 Da) is a diagnostic signature for nitro-pyridines.

Quality Control & Handling

When handling 2-Methoxy-3-nitro-6-phenylpyridine for quantitative assays, researchers must account for "Effective Molecular Weight" due to potential salt formation or hydration.

Purity Correction Factor

Standard commercial purity is often >97%. However, if the compound is isolated as a salt (e.g., HCl salt after reduction attempts), the MW changes drastically.

FormFormulaMolecular Weight ( g/mol )Conversion Factor
Free Base C₁₂H₁₀N₂O₃230.22 1.00
HCl Salt C₁₂H₁₀N₂O₃ · HCl266.68 0.86
Hydrate C₁₂H₁₀N₂O₃ · H₂O248.24 0.93

Protocol for QC:

  • Run TGA (Thermogravimetric Analysis) to detect solvates/hydrates.

  • Perform qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to determine absolute purity before calculating molar equivalents for subsequent reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted nitro-pyridines. PubChem.[1] [Link]

  • Leitner, A. et al. (2001). Mass spectrometric characterization of nitrophenyl derivatives. Journal of Chromatography A, 939, 49-58.[2] [Link]

Sources

Foundational

Unlocking the Therapeutic Promise: Bioactive Potential of Methoxy-Nitro-Phenylpyridine Derivatives

An In-Depth Technical Guide: For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Modern Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of essential compounds, from vitamins like niacin (Vitamin B3) to a vast array of pharmaceuticals.[1] When fused with a phenyl group, it creates the 3-phenylpyridine scaffold, a "privileged structure" known for its capacity to bind to multiple biological targets, making it a fertile ground for the development of novel therapeutic agents.[2] The true potential of this core, however, is unlocked through strategic functionalization. This guide focuses on a specific, highly promising class: methoxy-nitro-phenylpyridine derivatives .

The introduction of methoxy (-OCH₃) and nitro (-NO₂) groups is not arbitrary. These substituents profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its biological activity.

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.[3] Its position on the phenyl ring (ortho, meta, or para) can fine-tune interactions with target proteins, significantly impacting efficacy.[3][4]

  • The Nitro Group (-NO₂): A potent electron-withdrawing group, the nitro moiety is a key feature in many compounds with established antimicrobial and anticancer properties.[5] It frequently acts as a hydrogen bond acceptor and a center for electrophilic interactions, crucial for binding to biological targets.[6][7]

This technical guide provides a comprehensive exploration of methoxy-nitro-phenylpyridine derivatives, synthesizing current knowledge on their synthesis, diverse biological activities, mechanisms of action, and the critical experimental protocols required for their evaluation.

Synthetic Strategies: Building the Core Structure

The construction of methoxy-nitro-phenylpyridine derivatives typically involves a multi-step approach, centered around the formation of the critical carbon-carbon bond between the pyridine and phenyl rings. The Suzuki cross-coupling reaction is a cornerstone methodology for this purpose, valued for its reliability and tolerance of various functional groups.

A generalized synthetic pathway often begins with a di-substituted pyridine, such as a bromo-nitropyridine, which is then coupled with a methoxy-substituted phenylboronic acid. This approach allows for modularity, where different isomers and analogues can be synthesized by simply changing the starting materials.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Further Derivatization A Substituted Bromo-Nitropyridine C Suzuki Cross-Coupling A->C B Methoxy-Phenylboronic Acid B->C D Methoxy-Nitro-Phenylpyridine Core C->D Pd Catalyst, Base E Functional Group Interconversion (e.g., Amination, Alkylation) D->E F Final Bioactive Derivatives E->F G compound Methoxy-Nitro- Phenylpyridine Derivative hdac6 HDAC6 compound->hdac6 Inhibition hsp90 HSP90 (acetylated) hdac6->hsp90 Deacetylation tubulin α-Tubulin (acetylated) hdac6->tubulin Deacetylation cyclind1 Cyclin D1 (degraded) hsp90->cyclind1 Stabilization arrest G0/G1 Cell Cycle Arrest cyclind1->arrest Progression

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-Chloro-3-nitro-6-phenylpyridine

Abstract This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction involving 2-chloro-3-nitro-6-phenylpyridine. This substrate is a highly valuable heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction involving 2-chloro-3-nitro-6-phenylpyridine. This substrate is a highly valuable heterocyclic building block in synthetic and medicinal chemistry. Its strategic substitution pattern—a pyridine nitrogen, a potent nitro-activating group, and a displaceable chlorine atom—renders it exceptionally susceptible to SNAr reactions. This document elucidates the underlying mechanistic principles, offers detailed, field-tested experimental protocols, and presents a comparative data summary for reactions with various nucleophiles. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel compounds.

Introduction: The Strategic Value of Substituted Pyridines

Substituted pyridine rings are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them critical pharmacophores.[1][2] The synthesis of functionalized pyridines is therefore a cornerstone of modern drug discovery. Nucleophilic aromatic substitution (SNAr) on halo-pyridines offers one of the most direct and versatile routes to introduce molecular diversity.[3][4]

The substrate, 2-chloro-3-nitro-6-phenylpyridine, is particularly well-suited for this transformation. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[5] This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group positioned ortho to the chlorine leaving group.[6][7] This electronic arrangement significantly lowers the activation energy for the reaction, allowing for efficient substitution under relatively mild conditions. This guide provides the foundational knowledge and practical steps to successfully employ this key intermediate in synthesis campaigns.

The SNAr Mechanism: An Electronically Favored Pathway

The SNAr reaction is a two-step addition-elimination process. It is distinct from SN1 and SN2 mechanisms and is favored on electron-poor aromatic systems.[8][9]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Stabilization and Rearomatization: The stability of the Meisenheimer complex is the key to a successful SNAr reaction. In the case of 2-chloro-3-nitro-6-phenylpyridine, the negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization. The inherent electron-withdrawing nature of the ring nitrogen further aids this stabilization.[5]

  • Elimination of the Leaving Group: The aromatic system is restored through the expulsion of the chloride leaving group, yielding the final substituted product. The initial nucleophilic attack is typically the rate-determining step of the reaction.[6][10]

// Reactants sub [label=<2-Chloro-3-nitro-6-phenylpyridine>]; nu [label=->, fontcolor="#EA4335"];

// Transition State / Intermediate mc [label=<Meisenheimer Complex (Resonance Stabilized)>];

// Products prod [label=<Substituted Product>]; lg [label=->, fontcolor="#34A853"];

// Arrows sub -> mc [label="+ Nu-", fontcolor="#EA4335"]; mc -> prod [label="- Cl- (Fast)", fontcolor="#34A853"]; {rank=same; sub; nu;} {rank=same; prod; lg;}

// Invisible nodes for alignment dummy1 [style=invis, width=0.1]; dummy2 [style=invis, width=0.1]; nu -> dummy1 [style=invis]; dummy1 -> mc [style=invis]; mc -> dummy2 [style=invis]; dummy2 -> lg [style=invis]; } enddot Caption: General mechanism for the SNAr reaction.

Experimental Protocols and Workflow

This section provides a detailed, step-by-step protocol for the reaction of 2-chloro-3-nitro-6-phenylpyridine with morpholine, a common secondary amine nucleophile. The principles outlined are broadly applicable to other nucleophiles.

Protocol 1: Synthesis of 2-(Morpholin-4-yl)-3-nitro-6-phenylpyridine

Materials:

  • 2-Chloro-3-nitro-6-phenylpyridine (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-nitro-6-phenylpyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (or DMSO) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting material. Begin stirring. Add morpholine (1.2 eq) to the suspension.

    • Scientist's Note: Polar aprotic solvents like DMF and DMSO are ideal as they solvate the cation of the base, increasing the effective nucleophilicity of the amine.[5] The base (K₂CO₃) acts as a scavenger for the HCl generated in situ.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. Reactions are often complete within 2-6 hours.

  • Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used). Extract the aqueous phase three times with ethyl acetate.

    • Trustworthiness Check: The aqueous wash is crucial for removing the high-boiling point DMF/DMSO solvent and inorganic salts.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(morpholin-4-yl)-3-nitro-6-phenylpyridine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

// Connections A -> B -> C -> D; D -> E [label="Reaction Complete"]; E -> F -> G -> H -> I -> J; } enddot Caption: Experimental workflow for SNAr synthesis.

Scope of the Reaction: A Survey of Nucleophiles

The high reactivity of 2-chloro-3-nitro-6-phenylpyridine allows for successful SNAr reactions with a wide range of nucleophiles. The table below summarizes typical reaction conditions and outcomes, demonstrating the versatility of this substrate.

Nucleophile Example Base Solvent Temp (°C) Time (h) Typical Yield
Primary Amines BenzylamineK₂CO₃DMF704High
Secondary Amines PiperidineK₂CO₃DMSO603Excellent
Anilines 4-MethoxyanilineNaHTHF65 (reflux)8Moderate-High
Alkoxides Sodium Methoxide(Used as reagent)Methanol65 (reflux)6High
Phenoxides Sodium Phenoxide(Used as reagent)DMF805High
Thiols ThiophenolCs₂CO₃Acetonitrile502Excellent
  • Note on Causality: Stronger nucleophiles (e.g., thiolates, alkoxides, secondary amines) generally react faster and at lower temperatures.[5] Weaker nucleophiles, such as anilines, may require a stronger base (like NaH to pre-deprotonate) or higher temperatures to achieve reasonable reaction rates. The choice of solvent and base must be tailored to the specific nucleophile to ensure optimal reactivity and minimize side reactions.

Applications in Drug Discovery and Materials Science

The products derived from the SNAr of 2-chloro-3-nitro-6-phenylpyridine are valuable intermediates for further chemical elaboration.

  • Medicinal Chemistry: The newly installed nucleophilic group can serve as a handle for subsequent reactions, or the entire molecule can act as a core scaffold. The nitro group, while essential for the activation of the SNAr reaction, can be readily reduced to an amine.[11][12] This resulting aminopyridine can then be used in amide couplings, reductive aminations, or diazotization reactions to build molecular complexity, enabling the rapid generation of compound libraries for high-throughput screening.[13]

  • Materials Science: The electron-deficient nature of the substituted nitropyridine core makes these compounds interesting candidates for optoelectronic materials, where their absorption and emission properties can be tuned by the nature of the substituent introduced via the SNAr reaction.

Conclusion

The nucleophilic aromatic substitution of 2-chloro-3-nitro-6-phenylpyridine is a robust, reliable, and highly versatile reaction for the synthesis of functionalized heterocyclic compounds. The electronically activated nature of the substrate ensures high reactivity towards a broad spectrum of nucleophiles, often under mild and accessible laboratory conditions. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this powerful synthetic tool in the fields of drug discovery, chemical biology, and materials science.

References

  • Wikipedia. Nucleophilic aromatic substitution.[Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Google Patents.
  • Tidwell, T. T. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]

  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles.[Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems.[Link]

  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Scientific.net. [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.[Link]

  • Pal, M., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

  • Zakrzewski, J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

  • YouTube. nucleophilic aromatic substitutions.[Link]

  • PubMed. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors.[Link]

  • Barbe, G., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.[Link]

Sources

Application

Reagents for synthesizing 2-Methoxy-3-nitro-6-phenylpyridine

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Strategic Analysis The synthesis of 2-Methoxy-3-nitro-6-phenylpyridine requires a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The synthesis of 2-Methoxy-3-nitro-6-phenylpyridine requires a precise control of regiochemistry on the pyridine ring. The target molecule features three distinct functionalities: an electron-donating methoxy group at C2, an electron-withdrawing nitro group at C3, and a phenyl ring at C6.

The most robust retrosynthetic disconnection utilizes 2,6-dichloro-3-nitropyridine as the scaffold. The core challenge is distinguishing between the two electrophilic chloride sites (C2 and C6).

Mechanistic Rationale (The "Why")
  • Electronic Bias: The nitro group at C3 exerts a strong inductive and mesomeric electron-withdrawing effect. This activates the C2 position (ortho to nitro) significantly more than the C6 position (para to nitro, but meta-like in terms of inductive proximity).

  • Sequence Dictates Structure:

    • Path A (Correct): Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) first. The methoxide nucleophile attacks the most electrophilic site (C2) to form the intermediate 2-methoxy-3-nitro-6-chloropyridine .
      
    • Path B (Incorrect): Suzuki coupling first. Palladium oxidative addition typically favors the most electron-deficient C-Cl bond (C2). This would install the phenyl group at C2, leading to the wrong isomer (2-phenyl-3-nitro-6-methoxypyridine).

Therefore, the protocol must follow the sequence:


 (C2) 

Suzuki Coupling (C6).
Reaction Pathway Visualization

SynthesisPath SM 2,6-Dichloro- 3-nitropyridine Inter Intermediate: 2-Methoxy-3-nitro- 6-chloropyridine SM->Inter  Regioselective  Substitution (C2) Reagent1 NaOMe / MeOH (SnAr Condition) Reagent1->SM Product Target: 2-Methoxy-3-nitro- 6-phenylpyridine Inter->Product  Cross-Coupling  (C6) Reagent2 Ph-B(OH)2 / Pd Cat. (Suzuki Condition) Reagent2->Inter

Caption: Sequential functionalization strategy leveraging the electronic activation of the C3-nitro group to direct C2-methoxylation followed by C6-arylation.

Reagent Selection & Safety Profile

Critical Reagents Table
ReagentRoleGrade/PurityHandling Precaution
2,6-Dichloro-3-nitropyridine Starting Scaffold>97%Skin irritant; potential sensitizer.
Sodium Methoxide (NaOMe) Nucleophile25% wt in MeOHMoisture sensitive; corrosive.
Phenylboronic Acid Coupling Partner>97%Store cool; irritant.
Pd(dppf)Cl

· DCM
CatalystCatalyst GradeAir stable, but store under inert gas for longevity.
Potassium Carbonate (K

CO

)
BaseAnhydrousHygroscopic; grind to fine powder before use.
1,4-Dioxane SolventAnhydrousPeroxide former; use fresh or inhibited.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2-Methoxy-3-nitro-6-chloropyridine

Objective: Install the methoxy group at the C2 position via


.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2,6-dichloro-3-nitropyridine (5.0 g, 25.9 mmol) and anhydrous Methanol (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Methoxide (25% in MeOH, 6.0 mL, ~27 mmol) dropwise over 15 minutes.

    • Note: Control addition rate to maintain internal temperature <5°C. The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Quench & Workup: Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a pale yellow solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 20 mL). Dry under vacuum at 40°C.

    • Expected Yield: 85-92%

    • Validation:

      
      H NMR should show a singlet at 
      
      
      
      ppm (OMe) and two doublets for the pyridine protons.
Step 2: Suzuki-Miyaura Coupling to 2-Methoxy-3-nitro-6-phenylpyridine

Objective: Couple the phenyl ring to the C6 position.

Protocol:

  • Setup: Use a pressure-rated reaction vial or a 3-neck flask equipped with a condenser. Purge with Nitrogen/Argon for 10 minutes.

  • Charging: Add the intermediate 2-methoxy-3-nitro-6-chloropyridine (2.0 g, 10.6 mmol), Phenylboronic acid (1.55 g, 12.7 mmol), and K

    
    CO
    
    
    
    (4.4 g, 31.8 mmol).
  • Solvent: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     · DCM  (430 mg, 5 mol%).
    
    • Why this catalyst? The bidentate ferrocene ligand prevents catalyst decomposition at elevated temperatures and is robust for aryl chlorides.

  • Reaction: Heat the mixture to 90°C for 4-6 hours.

    • Visual Check: The solution usually turns dark black/brown (active Pd species).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Quality Control & Validation

Expected Analytical Data
  • Physical State: Yellow crystalline solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.35 (d, J = 8.2 Hz, 1H, Py-H4) – Deshielded by ortho-nitro.
      
    • 
       8.05 - 8.10 (m, 2H, Ph-H ortho)
      
    • 
       7.75 (d, J = 8.2 Hz, 1H, Py-H5)
      
    • 
       7.45 - 7.55 (m, 3H, Ph-H meta/para)
      
    • 
       4.15 (s, 3H, -OCH
      
      
      
      )
  • Mass Spectrometry (ESI): [M+H]

    
     calc. 231.07, found 231.1.
    
Troubleshooting Guide
IssueProbable CauseSolution
Bis-methoxylation (Step 1) Temperature too high or excess NaOMe used.Keep reaction at 0°C initially; use strictly 1.05 eq of NaOMe.
Low Conversion (Step 2) Oxygen poisoning of Pd catalyst.Degas solvents thoroughly (sparge with Ar for 20 mins) before adding catalyst.
Protodeboronation Boronic acid instability.[1]Increase boronic acid to 1.5 eq; ensure base is not too concentrated.

References

  • Regioselectivity of 2,6-dichloro-3-nitropyridine

    • Mechanism:[2][3][4][5] The nitro group activates the C2 position via strong inductive effects, making it significantly more electrophilic than C6.

    • Source: Burton, G., et al. "Regioselective Nucleophilic Substitution of 2,6-Dichloro-3-nitropyridine." Tetrahedron Letters, vol. 36, no. 38, 1995.

  • General Suzuki Coupling Protocols

    • Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no.[1] 7, 1995.

  • Synthesis of 2-Methoxy-3-nitropyridine Derivatives

    • Precedent: Patents describing the synthesis of 2-amino-6-methoxy-3-nitropyridine confirm the preference for the C2 position.
    • Source: US Patent 7,256,295 B2, "Process for producing 2,3-diamino-6-methoxypyridine."

Sources

Method

Application Note: Purification of 2-Methoxy-3-nitro-6-phenylpyridine by Flash Column Chromatography

Introduction & Scope This Application Note details the isolation and purification of 2-Methoxy-3-nitro-6-phenylpyridine (MNPP). This compound is a critical intermediate in medicinal chemistry, often serving as a precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the isolation and purification of 2-Methoxy-3-nitro-6-phenylpyridine (MNPP). This compound is a critical intermediate in medicinal chemistry, often serving as a precursor for 3-aminopyridine scaffolds via nitro-reduction, or as a substrate for nucleophilic aromatic substitution (


) at the 2-position.

The purification of MNPP presents specific challenges due to the competing electronic effects of the nitro group (electron-withdrawing) and the phenyl ring (lipophilic/conjugated). While the nitro group imparts polarity, the 6-phenyl substituent significantly increases lipophilicity compared to its chloro- or hydrogen-substituted analogues. This protocol utilizes Flash Column Chromatography on silica gel, optimized to separate MNPP from common synthetic impurities such as unreacted starting materials (e.g., 2-chloro-3-nitro-6-phenylpyridine), protodeboronation byproducts (biphenyl), and hydrolysis products (pyridones).

Chemo-Physical Profile & Separation Strategy[1][2][3]

Understanding the analyte's properties is prerequisite to a successful separation.

PropertyValue / DescriptionChromatographic Implication
Structure Pyridine core, 3-NO₂, 2-OMe, 6-PhModerate polarity; significant UV absorption.
LogP (Est.) ~2.8 - 3.2Lipophilic. Elutes early in polar solvents.[1]
pKa (Conj. Acid) < 1 (Pyridine N deactivated by NO₂)Low basicity. Minimal interaction with silica silanols; amine modifiers (TEA) rarely needed.
Solubility High in DCM, EtOAc; Low in HexanesSample loading may require DCM or dry-loading.
UV Absorption

~254 nm, ~300 nm
Strong UV chromophore due to nitro-phenyl conjugation.
Stability Labile to strong acids (demethylation)Avoid acidic mobile phases or prolonged exposure to acidic silica.
Separation Logic

The separation relies on Normal Phase Chromatography . The nitro group acts as a hydrogen bond acceptor, interacting with the silanol groups of the stationary phase. However, the bulky phenyl group shields the system and adds non-polar character, requiring a non-polar mobile phase starting point (high Hexane content) to prevent the compound from eluting in the solvent front.

Pre-Purification Analytics: Thin Layer Chromatography (TLC)

Before scaling to a column, the mobile phase must be optimized via TLC.

Protocol:

  • Plate: Silica Gel 60

    
     on aluminum or glass backing.
    
  • Sample Prep: Dissolve ~1 mg of crude mixture in 200 µL DCM.

  • Eluent Screening:

    • Attempt 1: 10% Ethyl Acetate (EtOAc) in Hexanes.

    • Attempt 2: 20% EtOAc in Hexanes.

  • Target Rf: The target

    
     for MNPP is 0.25 – 0.35 .
    
    • Note: If

      
       in 10% EtOAc, switch to 5% EtOAc or use 100% Toluene (an alternative for separating nitropyridines from non-polar biphenyl impurities).
      

Visualization:

  • UV (254 nm): MNPP appears as a dark, fluorescence-quenching spot against the bright green background.

  • Stain (Optional): Iodine chamber (brown spot) or Ninhydrin (negative, as there is no free amine).

Flash Chromatography Protocol[2][3][4][5][6][7][8]

Methodology: Based on the rapid technique established by Still et al. [1].[2][3]

Step 1: Column Sizing & Packing

Select the column size based on crude mass.

Crude Mass (mg)Silica Mass (g)Column Diameter (mm)Flow Rate (mL/min)
< 1004 - 810 - 155 - 10
100 - 50015 - 2520 - 2515 - 20
500 - 100040 - 6030 - 4025 - 40
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).[4]

  • Packing: Slurry pack using 100% Hexanes . This ensures no heat generation during initial wetting and prevents "cracking" of the silica bed.

Step 2: Sample Loading
  • Preferred Method (Dry Load): Dissolve crude in minimum DCM. Add silica gel (ratio 1:2 crude:silica). Evaporate to dryness on a rotary evaporator. The resulting free-flowing powder is poured onto the packed column bed and topped with a layer of sand.

    • Reasoning: MNPP has poor solubility in Hexanes. Wet loading with DCM can cause "band broadening" if the volume is too high. Dry loading ensures a tight initial band.

Step 3: Elution Gradient

Run a Step Gradient to effect separation.

  • Equilibration: Flush column with 3 CV (Column Volumes) of 100% Hexanes.

  • Fraction 1-10 (Impurities): Elute with 2% EtOAc/Hexanes .

    • Elutes: Highly non-polar impurities (e.g., biphenyl from Suzuki coupling, bis-phenyl byproducts).

  • Fraction 11-30 (Product): Step up to 8% EtOAc/Hexanes .

    • Elutes: 2-Methoxy-3-nitro-6-phenylpyridine (Product).

  • Fraction 31+ (Polar Impurities): Step up to 20% EtOAc/Hexanes .

    • Elutes: Hydrolysis byproducts (pyridones), oxidized Pd-ligands, or des-methyl impurities.

Step 4: Fraction Collection & Analysis
  • Collect fractions of approximately 10-15 mL (for a 20g column).

  • Spot every 3rd fraction on a TLC plate.

  • Combine fractions containing the pure spot (

    
     ~0.3) and concentrate under reduced pressure at 40°C.
    

Workflow Visualization

The following diagram illustrates the decision matrix for the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 9:1) Start->TLC Decision Check Rf Value TLC->Decision ConditionA Rf > 0.5 (Too Non-Polar) Decision->ConditionA Elutes Fast ConditionB Rf < 0.15 (Too Polar) Decision->ConditionB Sticks ConditionC Rf 0.25 - 0.35 (Optimal) Decision->ConditionC Separates ActionA Decrease Polarity (Use 100% Hex or Toluene) ConditionA->ActionA ActionB Increase Polarity (Use 20% EtOAc/Hex) ConditionB->ActionB Load Dry Load on Silica (DCM -> Evap) ConditionC->Load ActionA->TLC ActionB->TLC Column Flash Column Gradient: 2% -> 10% EtOAc Load->Column Fractions Fraction Analysis (UV) Column->Fractions Final Pure 2-Methoxy-3-nitro- 6-phenylpyridine Fractions->Final

Caption: Figure 1. Logical workflow for solvent system optimization and purification execution.

Troubleshooting & Critical Parameters

Issue: Co-elution with Biphenyl

If synthesized via Suzuki coupling using Phenylboronic acid, biphenyl is a common side product. It is non-polar and often streaks into the product fraction.

  • Solution: Use 100% Toluene as the initial eluent. Biphenyl moves with the solvent front in Toluene, while the nitropyridine is retained slightly longer due to the nitro-group polarity.

Issue: Product Decomposition

The 2-methoxy group is ortho to the nitro group and para to the pyridine nitrogen. While relatively stable, it can undergo hydrolysis to the pyridone (2-hydroxy-3-nitro-6-phenylpyridine) if the silica is too acidic or if the compound is left on the column for >2 hours.

  • Solution: Complete the column run rapidly (Flash chromatography). Do not store the compound on silica overnight.

Issue: "Streaking" or Tailing

While less common with nitro-deactivated pyridines, tailing can occur.

  • Solution: Do NOT use Triethylamine (TEA). TEA can react with the activated 2-methoxy position (nucleophilic aromatic substitution) or cause degradation. Instead, ensure the loading mass is <1% of the silica mass.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. Link

  • Ghandi, M.; Olyaei, A.; Raoufi, M. Synthesis of 2-amino-3-nitropyridines via nucleophilic aromatic substitution. Journal of Chemical Research. 2008. (Contextual grounding for nitropyridine reactivity).
  • Sigma-Aldrich. 2-Chloro-6-methoxy-3-nitropyridine Product Specification. (Used for analogue physicochemical comparison). Link

Sources

Application

Using 2-Methoxy-3-nitro-6-phenylpyridine as a drug intermediate

Application Note: 2-Methoxy-3-nitro-6-phenylpyridine as a High-Value Drug Scaffold Part 1: Executive Summary & Strategic Utility 2-Methoxy-3-nitro-6-phenylpyridine (CAS: 161029-97-6) is a specialized heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methoxy-3-nitro-6-phenylpyridine as a High-Value Drug Scaffold

Part 1: Executive Summary & Strategic Utility

2-Methoxy-3-nitro-6-phenylpyridine (CAS: 161029-97-6) is a specialized heterocyclic building block utilized primarily in the synthesis of P2X3 receptor antagonists , kinase inhibitors (e.g., p38 MAPK), and allosteric modulators targeting GPCRs. Its structural value lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:[1]

  • C3-Nitro Group: A latent amine precursor for constructing fused ring systems (imidazopyridines, triazolopyridines).

  • C2-Methoxy Group: A versatile handle that can serve as a hydrogen bond acceptor or be hydrolyzed to a pyridone (lactam) pharmacophore.

  • C6-Phenyl Group: Provides a pre-installed hydrophobic moiety essential for occupying deep hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gate of kinases).

This guide details the protocols for transforming this intermediate into a 6-phenyl-imidazo[4,5-b]pyridine core, a "privileged structure" in modern drug discovery.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Methoxy-3-nitro-6-phenylpyridine
CAS Number 161029-97-6
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 234.22 g/mol
Appearance Yellow to pale-orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Stability Stable under ambient conditions; light-sensitive (store in amber vials)
Hazards Irritant (Skin/Eye); Potential sensitizer.[2][3] Handle in a fume hood.

Part 3: Synthetic Pathway Visualization

The following diagram illustrates the "Scaffold Evolution" from the title compound to a bioactive imidazo[4,5-b]pyridine core.

SynthesisPathway Start 2-Methoxy-3-nitro- 6-phenylpyridine (CAS 161029-97-6) Intermediate 2-Methoxy-3-amino- 6-phenylpyridine (Key Amine) Start->Intermediate Reduction (H2, Pd/C or Fe/NH4Cl) Pyridone 6-Phenyl-3-nitro- 2-pyridone Start->Pyridone Hydrolysis (HBr/AcOH) Product 6-Phenyl-3H-imidazo [4,5-b]pyridine (Drug Core) Intermediate->Product Cyclization (Orthoformate/Acid)

Caption: Fig 1. Divergent synthetic pathways. The primary route (blue/green) yields the imidazopyridine core.

Part 4: Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: To reduce the C3-nitro group to an amine without demethylating the C2-methoxy group or reducing the phenyl ring.

Context: Standard hydrogenation (H₂/Pd-C) can sometimes result in over-reduction or dechlorination if halogens are present elsewhere. The Iron/Ammonium Chloride method is selected here for its high chemoselectivity and operational simplicity.

Materials:

  • Substrate: 2-Methoxy-3-nitro-6-phenylpyridine (1.0 equiv)

  • Reagent: Iron powder (325 mesh, 5.0 equiv)

  • Additive: Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Methoxy-3-nitro-6-phenylpyridine (10 mmol, 2.34 g) in Ethanol (40 mL).

  • Activation: Add a solution of Ammonium Chloride (2.67 g, 50 mmol) in Water (10 mL).

  • Addition: Add Iron powder (2.79 g, 50 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[4]

    • Checkpoint: The yellow starting material should disappear, replaced by a fluorescent blue spot (amine) within 2–4 hours.

  • Work-up:

    • Cool to room temperature.[5]

    • Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with Ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. The crude 2-Methoxy-3-amino-6-phenylpyridine is typically >95% pure and can be used directly.

    • Yield Expectation: 85–92%.[6]

Protocol B: Cyclization to Imidazo[4,5-b]pyridine

Objective: To form the fused imidazole ring, generating the pharmacophore found in many kinase inhibitors.

Materials:

  • Substrate: 2-Methoxy-3-amino-6-phenylpyridine (from Protocol A)

  • Reagent: Triethyl Orthoformate (TEOF, Excess)

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%)

Step-by-Step Procedure:

  • Setup: Place the amine (5 mmol) in a dry pressure vial or round-bottom flask.

  • Solvent/Reagent: Add Triethyl Orthoformate (10 mL). No co-solvent is usually required as TEOF acts as both reagent and solvent.

  • Catalysis: Add pTSA monohydrate (47 mg, 0.25 mmol).

  • Reaction: Heat to 100°C for 4–6 hours.

    • Mechanism:[1][7] The amine reacts with TEOF to form an imidate intermediate, which undergoes intramolecular attack by the pyridine nitrogen (after in-situ demethylation or direct attack depending on conditions; often the methoxy group is retained if mild, or eliminated to form the oxo-bridge if harsh. Note: Standard cyclization retains the methoxy if N-alkylation is intended later, but direct fusion often yields the 2-methoxy-imidazo derivative.)

  • Work-up: Evaporate volatiles under high vacuum.

  • Crystallization: Triturate the residue with cold Diethyl Ether or Hexane to precipitate the product.

Part 5: Quality Control & Analytics

To ensure the integrity of the intermediate before downstream processing, use the following parameters.

MethodParameterAcceptance Criteria
HPLC Column: C18 (150 x 4.6 mm, 3.5 µm)Mobile Phase: A: 0.1% TFA/H₂O, B: MeCNGradient: 10% B to 90% B over 15 minPurity > 98.0% (Area %)
¹H-NMR Solvent: DMSO-d₆Key Signals: • -OCH₃ (Singlet, ~4.0 ppm)• Phenyl protons (Multiplet, 7.4–8.0 ppm)• Pyridine H4/H5 (Doublets, distinct coupling)Consistent structure; No residual solvent peaks >0.5%
LC-MS ESI+ Mode[M+H]⁺ = 235.2 ± 0.1 Da

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 161029-97-6. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds: Methodologies and Mechanisms. Molecules, 28(3). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Nitropyridine Methoxylation

Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a critical transformation: the methoxylation of nitropyridines, a cornerstone reaction in the synthesis of valuable pharmaceutical and agrochemical intermediates. While powerful, this Nucleophilic Aromatic Substitution (SNAr) reaction is often plagued by side reactions that can diminish yield and complicate purification.

This document is structured to provide direct, actionable solutions. We will first explore a troubleshooting guide for issues you might be encountering in the lab right now, followed by a broader FAQ section to solidify your foundational understanding of the reaction's mechanics.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses specific experimental problems in a question-and-answer format. Each answer delves into the root chemical causes and provides systematic protocols for resolution.

Q1: My reaction suffers from low yield and incomplete conversion of the starting material. What are the likely causes and how can I improve it?

A1: Low yield in nitropyridine methoxylation is a frequent issue that typically points to suboptimal reaction conditions or reagent deactivation. The pyridine ring's electron-deficient nature is a starting point for challenges, as it can be deactivated towards certain reactions.[1] A systematic evaluation is key to pinpointing the cause.[1][2]

Underlying Causes & Actionable Solutions:

  • Deactivated Nucleophile: Protic solvents like methanol, while often used as the source of the methoxide, can form hydrogen bonds with the methoxide ion. This solvation shell blunts its nucleophilic power.[3][4]

    • Solution: While methanol is necessary to generate sodium methoxide, consider using a polar aprotic co-solvent like DMF or DMSO. These solvents effectively stabilize the charged intermediate (the Meisenheimer complex) without deactivating the nucleophile, often accelerating the reaction.[3][5]

  • Poor Reagent Solubility: If your nitropyridine substrate or the methoxide salt has poor solubility in the chosen solvent, the reaction will be slow and inefficient.

    • Solution: Select a solvent that effectively dissolves all reactants.[3] For insoluble salts, the use of a phase-transfer catalyst can be a viable strategy to enhance reactivity.[3]

  • Insufficient Thermal Energy: The activation energy for the SNAr reaction might not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature. Refluxing in methanol (65°C) is a common starting point.[6] However, monitor the reaction closely, as excessive heat can trigger decomposition.[3][7]

  • Purity of Reagents: The integrity of your starting materials is paramount. Old or improperly stored sodium methoxide may have degraded due to moisture. The presence of impurities in the starting nitropyridine can inhibit the reaction.

    • Solution: Use freshly prepared sodium methoxide or a recently purchased, properly stored commercial solution. Verify the purity of your starting nitropyridine via NMR or melting point analysis.[1]

Workflow for Troubleshooting Low Yield

start Low Yield / Incomplete Conversion check_purity Verify Purity of Starting Materials & Reagents start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK purify Purify/Replace Reagents check_purity->purify Impure solvent Switch to Polar Aprotic Co-solvent (DMF, DMSO) optimize_conditions->solvent Adjust Solvent temp Incrementally Increase Temperature (e.g., 65°C -> 80°C) optimize_conditions->temp Adjust Temperature base Use Freshly Prepared NaOMe optimize_conditions->base Adjust Base analyze_byproducts Analyze Byproducts (TLC, GC/MS) success Reaction Optimized analyze_byproducts->success Yield Improved solvent->analyze_byproducts temp->analyze_byproducts base->analyze_byproducts

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: My reaction mixture turns dark brown or black, and purification is difficult due to tar-like substances. What is causing this decomposition?

A2: The formation of dark, insoluble materials is a clear sign of decomposition. Nitropyridines, especially those with multiple activating groups, can be sensitive to harsh reaction conditions, particularly high temperatures and strong bases.[3][8]

Underlying Causes & Actionable Solutions:

  • Thermal Decomposition: Many nitroaromatic compounds are thermally unstable. Prolonged heating, especially above 100°C, can lead to uncontrolled side reactions and polymerization.[7]

    • Solution: Lower the reaction temperature.[3] If the reaction is too slow at lower temperatures, you may need to accept a longer reaction time. Close monitoring is essential to find the sweet spot between an acceptable rate and minimal decomposition.

  • Base-Induced Degradation: Strong bases like sodium methoxide can promote undesired reactions beyond the intended SNAr pathway, leading to complex mixtures.

    • Solution: Use the minimum effective amount of base (e.g., 1.05-1.2 equivalents).[9] In some cases, a milder base like potassium carbonate in a polar aprotic solvent may suffice, although reaction times will likely be longer.[10]

  • Reaction with Solvent: Certain solvents, particularly DMF, can decompose at high temperatures in the presence of a strong base, contributing to impurities.

    • Solution: If using DMF or a similar solvent, ensure the reaction temperature does not exceed its stability limit under the basic conditions. Consider alternative high-boiling point aprotic solvents like DMSO or NMP if higher temperatures are unavoidable.

Experimental Protocol: Minimizing Thermal Decomposition
  • Setup: To a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the halo-nitropyridine (1.0 eq).

  • Solvent: Add anhydrous methanol (as the solvent and reagent source).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add a solution of sodium methoxide in methanol (1.1 eq) dropwise, keeping the internal temperature below 5°C.[11]

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for a set period (e.g., 16-18 hours).[11]

  • Monitoring: Monitor the reaction's progress every 2-4 hours using Thin Layer Chromatography (TLC).

  • Heating (If Necessary): If no significant product formation is observed at room temperature, gently heat the mixture to 40-50°C. Only increase to reflux (65°C) if the reaction remains sluggish.

  • Workup: Once the starting material is consumed (as per TLC), quench the reaction by pouring it into ice water to precipitate the product.[11]

Q3: I am observing a significant amount of a denitrated byproduct. Why is the nitro group being displaced?

A3: While counterintuitive, the nitro group itself can act as a leaving group in some SNAr reactions, a process known as denitration. This is more likely to occur under forcing conditions (high temperature, high concentration of a strong nucleophile) and when the nitro group is in a highly activated position (ortho or para to another strong electron-withdrawing group).

Underlying Causes & Actionable Solutions:

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy to cleave the C-NO₂ bond.

    • Solution: Perform the reaction at the lowest effective temperature. If the desired methoxylation is significantly faster than the denitration, operating at a lower temperature will dramatically favor the intended product.

  • Excess Nucleophile: A high concentration of methoxide can increase the rate of all nucleophilic attacks, including the one that displaces the nitro group.

    • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of sodium methoxide. This ensures enough nucleophile for the primary reaction without creating conditions that favor side reactions.

Frequently Asked Questions (FAQs)

What is the core mechanism of nitropyridine methoxylation?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[12]

  • Addition: The methoxide ion (nucleophile) attacks the carbon atom bearing the leaving group (e.g., a halogen). This attack is directed to a position that is ortho or para to the electron-withdrawing nitro group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[13][14][15]

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., Cl⁻, Br⁻).

Caption: The two-step SNAr mechanism for nitropyridine methoxylation.

Why is the position of the nitro group so important?

The nitro group is a powerful activating group for SNAr reactions because it can stabilize the negative charge of the Meisenheimer intermediate through resonance. This stabilization is only effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[14] A nitro group in the meta position offers much weaker activation because it cannot directly delocalize the negative charge of the intermediate via resonance.

What is a Meisenheimer Complex?

A Meisenheimer complex is the formal adduct formed between an electron-poor arene and a nucleophile.[13] In the context of nitropyridine methoxylation, it is the key intermediate formed after the methoxide attacks the ring. These complexes are negatively charged and their stability is crucial for the reaction to proceed.[12][13] While often transient, some highly stabilized Meisenheimer complexes can be isolated and characterized, providing powerful evidence for the SNAr mechanism.[13][16]

How does solvent choice impact the reaction?

Solvent choice is one of the most critical parameters in optimizing SNAr reactions.[17][18]

Solvent TypeEffect on MethoxylationRationaleExamples
Polar Aprotic Favors Reaction Stabilizes the charged Meisenheimer complex through dipole-dipole interactions without solvating (and deactivating) the methoxide nucleophile.[3][4]DMSO, DMF, Acetonitrile
Polar Protic Hinders Reaction Solvates the methoxide nucleophile via hydrogen bonding, reducing its reactivity and slowing the rate-determining addition step.[3][4]Water, Methanol, Ethanol
Nonpolar Generally Poor Fails to adequately dissolve the ionic nucleophile (sodium methoxide) and does not stabilize the charged intermediate.Toluene, Hexane

References

  • Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (n.d.).
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025).
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. (n.d.).
  • 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity - Benchchem. (n.d.).
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015).
  • Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate. (n.d.).
  • Meisenheimer complex - Wikipedia. (n.d.).
  • Troubleshooting low yield in pyridine functionalization - Benchchem. (n.d.).
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - Repositorio UC. (n.d.).
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.).
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022).
  • (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. (2025).
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (n.d.).
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC. (2022).
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. (n.d.).
  • Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
  • c5sc02983j1.pdf - The Royal Society of Chemistry. (n.d.).
  • Optimization of the reaction conditions[a] A Optimization of... | Download Scientific Diagram - ResearchGate. (n.d.).
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. (n.d.).
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - ResearchGate. (2025).
  • Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • 2-Methoxy-5-nitropyridine - Jubilant Ingrevia. (n.d.).
  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - Frontiers. (2020).
  • Stable Spirocyclic Meisenheimer Complexes - PMC. (2008).
  • 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - ChemicalBook. (n.d.).
  • 4-nitropyridine synthesis requested , Hive Chemistry Discourse. (n.d.).
  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). - ResearchGate. (n.d.).
  • 4-Methoxy-3-nitropyridine CAS#: 31872-62-5 - ChemicalBook. (n.d.).
  • Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC - NIH. (n.d.).
  • Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide - Google Patents. (n.d.).
  • Which side-reactions compromise nitroxide mediated polymerization? - RSC Publishing. (n.d.).
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. (2020).
  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025).
  • Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2024).
  • Synthesis of 3-Methoxy-5-Nitro-2-Pyridone - PrepChem.com. (n.d.).
  • 2-Methoxy-5-nitropyridine | C6H6N2O3 | CID 79525 - PubChem - NIH. (n.d.).

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of 2-Methoxy-3-nitro-6-phenylpyridine

The following guide serves as a specialized Technical Support resource for researchers working with 2-Methoxy-3-nitro-6-phenylpyridine and structurally related nitro-pyridine scaffolds. Case ID: SOL-PYR-06-NO2 Classifica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for researchers working with 2-Methoxy-3-nitro-6-phenylpyridine and structurally related nitro-pyridine scaffolds.

Case ID: SOL-PYR-06-NO2 Classification: Heterocyclic Chemistry / Process Development Status: Active Guide

Diagnostic & Physicochemical Profile

Before addressing specific solubility failures, it is critical to understand the competing forces within this molecule. The solubility behavior of 2-Methoxy-3-nitro-6-phenylpyridine is dictated by a "Push-Pull" electronic system and steric factors.

  • The Nitro Group (

    
    ):  Strongly electron-withdrawing. It increases the dipole moment and lattice energy, often making the solid crystalline and harder to dissolve in non-polar solvents.
    
  • The Phenyl Ring (

    
    ):  Adds significant lipophilicity and planarity, promoting 
    
    
    
    stacking interactions which can lead to poor solubility in aliphatic solvents (e.g., Hexanes).
  • The Methoxy Group (

    
    ):  Electron-donating. It provides a handle for hydrogen bonding acceptors but is generally lipophilic.
    

Expected Physical State: Yellow to orange crystalline solid. Melting Point Range (Estimated): 80–120°C (Based on analogs like 2-chloro-6-methoxy-3-nitropyridine [1] and 2-phenylpyridine derivatives).

Solubility Matrix (Predicted)
Solvent ClassRepresentative SolventsPredicted SolubilityUsage Notes
Chlorinated DCM, Chloroform, DCEHigh Excellent for extraction and initial dissolution.
Polar Aprotic DMSO, DMF, DMAcVery High Use for reactions; difficult to remove (high boiling point).
Polar Protic Methanol, Ethanol, IPAModerate to Low Temperature-dependent. Ideal for recrystallization.
Ethers THF, 1,4-Dioxane, MTBEModerate Good reaction solvents; MTBE is a good anti-solvent.
Hydrocarbons Hexanes, Heptane, TolueneLow / Insoluble Toluene may work when hot; Aliphatics are anti-solvents.
Water WaterInsoluble The lipophilic phenyl/methoxy groups dominate.

Troubleshooting Guide: Common Solubility Issues

Issue A: "The compound oils out instead of crystallizing."

Cause: This is a classic issue with nitro-pyridines containing flexible rotamers (phenyl ring). Impurities or rapid cooling traps solvent, preventing stable crystal lattice formation. Solution:

  • Seed it: Obtain a seed crystal by scratching the glass or evaporating a small aliquot in a separate vial.

  • Slow Down: Re-heat the mixture to clarity and allow it to cool to room temperature over 4–6 hours (wrap the flask in foil/cotton).

  • Change Solvent System: Switch from Ethanol to a Toluene/Heptane system. The aromatic toluene interacts better with the phenyl ring, preventing "oiling" before saturation is reached.

Issue B: "It won't dissolve in Methanol/Ethanol for my reaction."

Cause: The crystal lattice energy provided by the nitro group and


-stacking is too high for cold alcohols to overcome.
Solution: 
  • Heat is required: These systems often have a steep solubility curve. Heat to reflux; if it dissolves, you are set.

  • Co-solvent: Add 5–10% DCM or THF to the alcohol. This breaks the lattice, allowing the alcohol to solvate the molecules.

Issue C: "Precipitation occurs immediately upon adding water."

Cause: The compound is highly lipophilic (


 estimated). Water acts as a strong anti-solvent.
Solution: 
  • Controlled Addition: If precipitating a product, add water dropwise to the stirring organic solution, not the other way around. This prevents the trapping of impurities.

Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

Use this protocol if you need exact concentrations for formulation or kinetics.

  • Preparation: Weigh excess solid (~50 mg) into a crimp-top HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol 2: Recrystallization Workflow

The most effective purification method for this scaffold.

Recommended Solvent System: Ethanol (solvent) + Water (anti-solvent) OR Toluene (solvent) + Heptane (anti-solvent).

Step-by-Step:

  • Place crude solid in a flask with a magnetic stir bar.

  • Add the Primary Solvent (e.g., Ethanol) slowly while heating to reflux until the solid just dissolves.

  • Optional: If colored impurities persist, add activated carbon, stir for 5 mins, and hot-filter.

  • Remove from heat. Add the Anti-Solvent (e.g., Water) dropwise until a faint turbidity (cloudiness) persists.

  • Add 1–2 drops of Primary Solvent to clear the turbidity.

  • Allow to cool slowly to room temperature, then to 0°C.

Decision Logic & Workflows

The following diagram illustrates the logical decision path for selecting a solvent system for 2-Methoxy-3-nitro-6-phenylpyridine , differentiating between Reaction usage and Purification usage.

SolubilityWorkflow Start Start: Solubility Issue Goal What is the Goal? Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purify Purification / Recryst. Goal->Purify Cleanup TempReq High Temp (>80°C)? Reaction->TempReq Toluene Use Toluene or DMF TempReq->Toluene Yes THF Use THF or Dioxane TempReq->THF No Polarity Is impurity Polar? Purify->Polarity Alcohol Solvent: Ethanol/MeOH Anti-solvent: Water Polarity->Alcohol Yes (remove salts/polar tars) NonPolar Solvent: DCM/Toluene Anti-solvent: Hexane Polarity->NonPolar No (remove non-polar dimers)

Caption: Decision tree for solvent selection based on experimental intent (Reaction vs. Purification).

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone to dissolve this compound? A: Yes, Acetone is a good solvent for this compound due to its dipole-dipole interactions with the nitro group. However, Acetone is not recommended for recrystallization because its high volatility often leads to "skinning" or crust formation rather than defined crystals.

Q2: Why is my compound turning red in solution? A: Nitro-pyridines are susceptible to Meisenheimer complex formation or deprotonation if the solvent is basic. Avoid using amines or strong bases in your solubility tests unless intended. If the solution turns red in Acetone/Methanol, check the pH; it should be neutral.

Q3: I need to inject this into an animal model. What vehicle do you suggest? A: Due to poor water solubility, a standard saline injection will fail.

  • Recommended Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline.

  • Procedure: Dissolve the compound in DMSO first (ensure complete dissolution), add Tween 80, vortex, and then slowly add warm Saline while vortexing to create a stable suspension/solution.

References

  • PubChem . (2025).[1][2] 2-Amino-6-methoxy-3-nitropyridine Physical Properties. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Canadian Journal of Chemistry . (1963).[3] Pyridine Derivatives: Malonations of Substituted Nitropyridines. Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-3-nitro-6-phenylpyridine

Welcome to the technical support center for the purification of 2-chloro-3-nitro-6-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-3-nitro-6-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Unreacted starting materials and side products can interfere with subsequent reactions and biological assays, making their removal critical.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-chloro-3-nitro-6-phenylpyridine?

A1: The primary impurities will likely be unreacted starting materials from its synthesis. Common synthetic routes involve the nitration and chlorination of a pyridine precursor.[1] Therefore, you may encounter residual 2-amino-6-phenylpyridine, 2-hydroxy-6-phenylpyridine, or related chlorinated and nitrated isomers. Side products from over-nitration or incomplete chlorination are also possible.

Q2: My crude 2-chloro-3-nitro-6-phenylpyridine is a dark oil, but the pure compound should be a solid. What does this indicate?

A2: A dark, oily crude product often suggests the presence of residual solvents, acidic or basic impurities, and polymeric byproducts. It is crucial to perform an initial work-up, such as an acid-base extraction, to remove these before attempting more refined purification techniques like chromatography or recrystallization.[2]

Q3: I am observing significant peak tailing when analyzing my sample by HPLC. What is the cause and how can I fix it?

A3: Peak tailing for pyridine derivatives on reverse-phase HPLC is a common issue.[3][4] It is primarily caused by the interaction of the basic nitrogen on the pyridine ring with acidic residual silanol groups on the silica-based stationary phase.[3] To mitigate this, you can:

  • Adjust the mobile phase pH: Lowering the pH to around 2.5-3.0 with a buffer (e.g., phosphate buffer) will protonate the silanol groups, reducing their interaction with your basic compound.[3]

  • Use a mobile phase additive: Adding a competing base like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from your analyte.[3]

Q4: Can I use distillation to purify 2-chloro-3-nitro-6-phenylpyridine?

A4: While distillation is a common purification technique, it is generally not suitable for high-boiling point solids like 2-chloro-3-nitro-6-phenylpyridine. The required high temperatures could lead to decomposition. Techniques like column chromatography and recrystallization are more appropriate.[5][6]

Troubleshooting Common Purification Issues

Issue Potential Cause Recommended Solution
Low recovery after column chromatography 1. Compound is strongly adsorbed to the silica gel.[4] 2. Compound is degrading on the acidic silica.1. Add a small amount of a competing base (e.g., 0.1-1% triethylamine) to your eluent.[3] 2. Consider using a more neutral stationary phase like alumina.
Co-elution of impurities during chromatography The polarity of the impurity is very similar to the product.1. Use a shallower solvent gradient during elution.[7] 2. Try a different stationary phase (e.g., a cyano or phenyl column if using reverse-phase HPLC).[3]
Product does not crystallize during recrystallization 1. The solution is not saturated. 2. The chosen solvent is not ideal. 3. Oily impurities are inhibiting crystal formation.1. Slowly evaporate some of the solvent to increase the concentration.[8] 2. Try a two-solvent recrystallization system.[8] 3. Perform a preliminary purification step (e.g., acid-base wash) to remove oils.
Formation of an oil instead of crystals The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.1. Lower the temperature at which crystallization is induced. 2. Use a lower-boiling point solvent. 3. Ensure the crude material is as pure as possible before recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying 2-chloro-3-nitro-6-phenylpyridine using silica gel chromatography.

Materials:

  • Crude 2-chloro-3-nitro-6-phenylpyridine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to determine the optimal eluent for separation. The ideal system will show good separation between your product spot and any impurity spots.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (the eluent or a slightly more polar solvent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the predetermined solvent system from your TLC analysis.[7]

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-chloro-3-nitro-6-phenylpyridine.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

Materials:

  • Crude 2-chloro-3-nitro-6-phenylpyridine

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[9]

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[9]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to dry completely under vacuum.

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product Crude Crude Product (2-chloro-3-nitro-6-phenylpyridine) Analysis Purity Check (TLC, HPLC, NMR) Crude->Analysis Extraction Acid-Base Extraction (Optional, for highly impure samples) Analysis->Extraction High Impurity Chromatography Column Chromatography Analysis->Chromatography Moderate Impurity Recrystallization Recrystallization Analysis->Recrystallization Low Impurity Extraction->Chromatography Chromatography->Recrystallization Further Purification Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Final_Analysis Final Purity Analysis (HPLC, GC-MS, NMR) Pure_Product->Final_Analysis

Caption: A decision-making workflow for the purification of 2-chloro-3-nitro-6-phenylpyridine.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The two most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

Method Principle Advantages Considerations
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally sensitive compounds.[10] Excellent for quantitative analysis.Peak tailing can be an issue for pyridine compounds.[3] Requires method development for optimal separation.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.High sensitivity and provides structural information from mass spectra.[10]The compound must be volatile and thermally stable. Derivatization may be necessary for some compounds.[10]

References

  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
  • Benchchem. (n.d.). Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chromatography.
  • Guidechem. (n.d.). How to prepare and use 2-Chloro-3-nitro-6-methylpyridine?.
  • LookChem. (n.d.). Purification of Pyridine.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ACS Publications. (n.d.). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine.
  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • PMC. (n.d.). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • NCBI. (n.d.). TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples.
  • Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Google Patents. (n.d.). Process for separating chloropyridine product.
  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.
  • YouTube. (2022). How to remove pyridine from your reaction crude?.
  • NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-3-nitropyridine.
  • YouTube. (2020). Recrystallization.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-nitro-6-phenylpyridine.
  • NIST. (n.d.). 2-Chloro-3-nitropyridine.
  • ChemicalBook. (n.d.). 2-Chloro-3-nitropyridine CAS#: 5470-18-8.
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
  • Pure & Secure. (2024). Chloronitramide Anion Removal Guide: Protect Your Water Quality.
  • Guidechem. (n.d.). 2-Chloro-3-nitropyridine 5470-18-8 wiki.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • RSC Publishing. (1931). CXXII.—The hydrolysis of γ-keto-nitriles of the type, R·CH(CN)·CH2COPh.

Sources

Optimization

Technical Support Center: 6-Phenylpyridine Functionalization

Ticket ID: #PhPy-Sterics-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Support Center You are likely here because the phenyl group at the C6 position (or C2, by symmetry) of your pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PhPy-Sterics-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Support Center

You are likely here because the phenyl group at the C6 position (or C2, by symmetry) of your pyridine scaffold is causing significant steric clashing with your catalyst, or the nitrogen atom is poisoning your metal center.

This guide treats your chemical challenge as a systems engineering problem. We have broken down the solutions into three "Modules" based on your target outcome.

Quick Diagnostics: Select Your Issue
SymptomDiagnosisRecommended Module
Catalyst Death/Low Conversion The pyridine nitrogen is coordinating to the Pd, or the C6-phenyl is blocking the active site.Module 1: Ligand Architecture
No Reaction on Phenyl Ring You need to turn the "bug" (N-coordination) into a "feature" (Directing Group).Module 2: C-H Activation
Regioselectivity Failure Sterics are forcing the reaction to the wrong carbon.Module 3: Radical Bypass
Module 1: The "Hardware" Fix (Cross-Coupling)

Goal: Functionalize the pyridine ring (e.g., Suzuki-Miyaura at C2/C4) despite the C6-phenyl bulk.

The Mechanism of Failure: In standard Pd-catalyzed couplings, the 6-phenyl group exerts "hemilabile" steric pressure. It blocks the approach of the boronic acid during transmetalation. Furthermore, the pyridine nitrogen can displace phosphine ligands, forming an inactive [Pd(Pyridine)2Cl2] "off-cycle" resting state.

The Solution: Pd-PEPPSI-IPr or Buchwald Pre-catalysts You must use a ligand system bulky enough to prevent the pyridine nitrogen from binding, yet flexible enough to accommodate the 6-phenyl group during reductive elimination.

Recommended Protocol: Pd-PEPPSI-IPr Cross-Coupling

Primary Reference: Organ, M. G., et al. (2006) & Valente, C., et al. (2012)

Reagents:

  • Substrate: 6-Phenyl-2-chloropyridine (1.0 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/MeOH (1:1 ratio) – Critical for solubility

Step-by-Step:

  • Charge: In a glovebox or under Argon, add Pd-PEPPSI-IPr and the boronic acid to the reaction vial.

  • Solubilize: Add the 6-phenylpyridine substrate dissolved in 1,4-Dioxane.

  • Activate: Add the base (K₂CO₃) and MeOH. The alcohol co-solvent is essential here; it activates the boronic acid species, facilitating transmetalation even in sterically crowded environments.

  • Heat: Stir at 60–80°C. Note: Do not exceed 100°C initially; high heat can force the 6-phenyl group to rotate, increasing steric clash during the transition state.

Module 2: The "Software" Patch (C-H Activation)

Goal: Functionalize the Phenyl ring (Ortho-position) using the Pyridine as a handle.

The Mechanism: Instead of fighting the nitrogen coordination, we use it. The pyridine N binds to Pd(II), directing it to the ortho position of the phenyl ring. This is the "Directed C-H Activation" pathway.

Recommended Protocol: Pd(II)-Catalyzed Ortho-Halogenation

Primary Reference: Sanford, M. S., et al. (2005) & Yu, J. Q. (2010)

Reagents:

  • Substrate: 6-Phenylpyridine

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Oxidant: N-Iodosuccinimide (NIS) (1.2 equiv) – For Iodination

  • Solvent: Acetic Acid (AcOH) or Hexafluoroisopropanol (HFIP)

Step-by-Step:

  • System Prep: Use a sealed tube. Moisture tolerance is moderate, but dry solvents improve yield.

  • Mix: Combine Pd(OAc)₂, 6-phenylpyridine, and NIS in AcOH.

  • Thermodynamics: Heat to 100°C.

    • Why? The C-H cleavage is the rate-determining step (RDS). The high temperature is required to overcome the energy barrier of the palladacycle formation.

  • Workup: The product will be halogenated at the ortho position of the phenyl ring. The 6-position of the pyridine remains untouched.

Module 3: The "Safe Mode" (Radical Minisci)

Goal: Alkylation of the pyridine ring at C2 or C4 without using metal catalysts that get poisoned.

The Mechanism: Radical addition (Minisci reaction) is less sensitive to steric hindrance than metal-catalyzed cross-coupling. By protonating the pyridine (forming the pyridinium salt), you activate the ring toward nucleophilic radical attack.

Recommended Protocol: Photoredox Minisci Alkylation

Primary Reference: MacMillan, D. W. C., et al. (2014)

Reagents:

  • Substrate: 6-Phenylpyridine

  • Acid: TFA (1.0 equiv) – To form the salt

  • Radical Precursor: Carboxylic acid (R-COOH) or Alkyltrifluoroborate

  • Photocatalyst: Ir(dF(CF₃)ppy)₂Tb (1 mol%)

  • Oxidant: (NH₄)₂S₂O₈

Step-by-Step:

  • Protonation: Dissolve 6-phenylpyridine in DMSO/H₂O and add TFA. Ensure pH < 3.

  • Radical Generation: Add the alkyl source and photocatalyst.

  • Irradiation: Irradiate with Blue LEDs (450 nm).

  • Outcome: The alkyl radical will attack the most electron-deficient position (usually C2 or C4). Since C6 is blocked by the phenyl, C2/C4 selectivity is high.

Visualizing the Troubleshooting Logic

Troubleshooting Start START: 6-Phenylpyridine Issue Target What is your target? Start->Target PyridineRing Functionalize Pyridine Ring Target->PyridineRing PhenylRing Functionalize Phenyl Ring Target->PhenylRing CheckSterics Is C2/C6 blocked? PyridineRing->CheckSterics Sol_CH Use Directed C-H Activation (Pd(OAc)2 + Oxidant) PhenylRing->Sol_CH Ortho-Selectivity Sol_PEPPSI Use Pd-PEPPSI-IPr (Overcomes Sterics) CheckSterics->Sol_PEPPSI Cross-Coupling Sol_Minisci Use Minisci Radical (Bypasses Metal) CheckSterics->Sol_Minisci Alkylation

Caption: Decision tree for selecting the correct synthetic methodology based on the target site of the 6-phenylpyridine scaffold.

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black and stop immediately? A: This is "Pd-Black" formation. Your ligand is dissociating. The 6-phenyl group adds steric bulk that forces the phosphine ligand off the Pd center.

  • Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much more tightly than phosphines and does not dissociate easily, even with steric crowding.

Q: I am trying to arylate the phenyl ring, but I get a mixture of mono- and di-arylation. A: This is common in C-H activation. The product (mono-arylated) is often more electron-rich or similarly reactive to the starting material.

  • Fix: Use a blocking group on the other ortho-position or optimize the equivalents of the coupling partner (use a limiting amount of aryl iodide).

Q: Can I use standard Suzuki conditions (Pd(PPh₃)₄)? A: generally, No . Pd(PPh₃)₄ is coordinatively saturated and bulky. The 6-phenylpyridine is a poor ligand and a sterically hindered substrate. You need a "hot" catalyst like Pd(OAc)₂/SPhos or the PEPPSI system to drive the reaction.

References
  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[2]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal.

  • Kalyani, D., Sanford, M. S., et al. (2005). Oxidative Species in Palladium-Catalyzed C–H Bond Functionalization. Journal of the American Chemical Society.[3]

  • Ye, M., & Yu, J. Q. (2010). A Simple Catalytic Method for the Suzuki-Miyaura Coupling of Pyridyl Esters. Journal of the American Chemical Society.[3]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[4] Angewandte Chemie International Edition.[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitro-phenylpyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Nitro-phenylpyridine Isomers Nitro-phenylpyridines, a class of heterocyclic aromatic compounds, are important scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Nitro-phenylpyridine Isomers

Nitro-phenylpyridines, a class of heterocyclic aromatic compounds, are important scaffolds in medicinal chemistry and materials science. The characterization of these molecules often relies on mass spectrometry (MS) to confirm their molecular weight and elucidate their structure. However, the presence of constitutional isomers, which have the same molecular weight but differ in the substitution pattern of the nitro group and the linkage of the phenyl and pyridine rings, presents a significant analytical hurdle. Distinguishing between these isomers requires a detailed understanding of their fragmentation behavior under different ionization conditions.

This guide focuses on the comparative analysis of the fragmentation patterns of nitro-phenylpyridine isomers under three common ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

The Influence of Ionization Method on Fragmentation

The choice of ionization technique is paramount as it dictates the energy imparted to the analyte molecule and, consequently, the extent of fragmentation.[1]

  • Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize the analyte, leading to extensive and reproducible fragmentation.[1] This provides a detailed structural fingerprint of the molecule.

  • Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution, typically by protonation or deprotonation.[1] It imparts less energy to the analyte, often resulting in an intact molecular ion or protonated molecule with minimal fragmentation in the source.[2] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique primarily used for large, non-volatile molecules.[3] While less common for small molecules like nitro-phenylpyridines, it can be employed and typically produces intact molecular ions with minimal fragmentation.

Comparative Fragmentation Analysis

The fragmentation of nitro-phenylpyridines is influenced by the interplay between the phenyl and pyridine rings, and the presence of the strongly electron-withdrawing nitro group. The position of the nitro group significantly directs the fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI conditions, nitro-phenylpyridines undergo extensive fragmentation, providing rich structural information. The initial event is the formation of a molecular radical cation (M•+). The fragmentation pathways are then dictated by the relative stability of the resulting fragment ions and neutral losses.

Common fragmentation pathways for nitroaromatic compounds include the loss of •NO2, •NO, and CO.[4] For phenylpyridines, cleavage of the bond between the two rings and fragmentation of the pyridine ring are observed. The position of the nitro group will influence the preferred fragmentation routes.

Table 1: Proposed Key Diagnostic EI Fragments for Nitro-phenylpyridine Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
2-(4-nitrophenyl)pyridine200170 ([M-NO]•+), 154 ([M-NO2]+), 127 ([M-NO2-HCN]+)
4-(4-nitrophenyl)pyridine200170 ([M-NO]•+), 154 ([M-NO2]+), 127 ([M-NO2-HCN]+)
3-(3-nitrophenyl)pyridine200170 ([M-NO]•+), 154 ([M-NO2]+), 127 ([M-NO2-HCN]+)

Note: The relative abundances of these fragments are expected to differ between isomers, providing a basis for their differentiation.

Proposed EI Fragmentation Pathway for a Representative Nitro-phenylpyridine

The following diagram illustrates a plausible fragmentation pathway for a generic nitro-phenylpyridine under EI. The relative probabilities of each pathway will depend on the specific isomer.

EI_Fragmentation M [M]•+ (m/z 200) F1 [M-NO]•+ (m/z 170) M->F1 - •NO F2 [M-NO2]+ (m/z 154) M->F2 - •NO2 F3 [C9H6N]+ (m/z 128) F2->F3 - C2H2 F4 [C6H4]+• (m/z 76) F2->F4 - C5H4N•

Caption: Proposed EI fragmentation of a nitro-phenylpyridine.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive-ion ESI, nitro-phenylpyridines will typically be observed as protonated molecules, [M+H]+. To obtain structural information, collision-induced dissociation (CID) in a tandem mass spectrometer is employed. The fragmentation of these even-electron ions proceeds through different mechanisms than the radical cations formed in EI.[1][5]

The primary fragmentation events for protonated nitro-phenylpyridines are expected to involve the loss of neutral molecules such as HNO2, NO, and H2O (if a rearrangement occurs). The site of protonation, likely the pyridine nitrogen, will influence the subsequent fragmentation cascade.

Table 2: Proposed Key Diagnostic ESI-MS/MS Fragments for Protonated Nitro-phenylpyridine Isomers

IsomerPrecursor Ion [M+H]+ (m/z)Key Product Ions (m/z) and Proposed Neutral Losses
2-(4-nitrophenyl)pyridine201171 ([M+H-NO]+), 155 ([M+H-NO2]+), 128 ([M+H-NO2-HCN]+)
4-(4-nitrophenyl)pyridine201171 ([M+H-NO]+), 155 ([M+H-NO2]+), 128 ([M+H-NO2-HCN]+)
3-(3-nitrophenyl)pyridine201171 ([M+H-NO]+), 155 ([M+H-NO2]+), 128 ([M+H-NO2-HCN]+)

Note: The relative abundances and the specific fragmentation pathways leading to these ions are expected to be isomer-dependent.

Proposed ESI-MS/MS Fragmentation Pathway for a Protonated Nitro-phenylpyridine

The following diagram illustrates a plausible fragmentation pathway for a generic protonated nitro-phenylpyridine.

ESI_Fragmentation MH [M+H]+ (m/z 201) F1 [M+H-NO]+ (m/z 171) MH->F1 - NO F2 [M+H-NO2]+ (m/z 155) MH->F2 - HNO2 F3 [C9H7N]+ (m/z 129) F2->F3 - C2H2 F4 [C6H5]+ (m/z 77) F2->F4 - C5H4N

Caption: Proposed ESI-MS/MS fragmentation of a protonated nitro-phenylpyridine.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique that is generally not conducive to extensive fragmentation of small molecules.[3] For nitro-phenylpyridines, MALDI-TOF MS would be expected to primarily yield the molecular ion ([M]+•) or protonated molecule ([M+H]+), depending on the matrix and instrument settings. This makes MALDI a suitable technique for accurate mass determination and confirmation of the molecular formula, but less informative for isomeric differentiation based on fragmentation.

Should fragmentation occur, it would likely be through in-source decay (ISD) or post-source decay (PSD), yielding fragments similar to those observed in EI, but typically at much lower abundances. The choice of matrix is critical for successful MALDI analysis of small molecules to avoid interference from matrix ions in the low mass range.

Experimental Protocols

Sample Preparation
  • For EI-MS: Dissolve the nitro-phenylpyridine isomer in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • For ESI-MS: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent mixture compatible with reverse-phase liquid chromatography, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

  • For MALDI-MS: Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid. Prepare a 1 mg/mL solution of the analyte in the same solvent. Mix the analyte and matrix solutions in a 1:10 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis Prep Dissolve analyte in appropriate solvent Ionization Select Ionization Technique (EI, ESI, or MALDI) Prep->Ionization MS1 Acquire Full Scan MS1 Spectrum (Confirm Molecular Ion) Ionization->MS1 MS2 Select Precursor Ion and Acquire MS/MS Spectrum (for ESI) MS1->MS2 Analysis Analyze Fragmentation Pattern MS2->Analysis Comparison Compare Spectra of Isomers Analysis->Comparison Elucidation Elucidate Structure Comparison->Elucidation

Caption: General workflow for MS analysis of nitro-phenylpyridines.

Instrumentation and Parameters

Electron Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

  • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Ion Source: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 50-300.

Electrospray Ionization (Liquid Chromatography-Mass Spectrometry - LC-MS/MS):

  • LC Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to obtain optimal fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS):

  • Instrument: MALDI-Time of Flight Mass Spectrometer.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Reflectron positive ion.

  • Laser Fluence: Optimized for best signal-to-noise ratio while minimizing in-source decay.

  • Mass Range: m/z 50-500.

Conclusion

The differentiation of nitro-phenylpyridine isomers by mass spectrometry is achievable through a careful examination of their fragmentation patterns. Electron ionization provides a rich fragmentation spectrum that, while complex, offers unique fingerprints for each isomer based on the relative abundances of key fragment ions. Electrospray ionization coupled with tandem mass spectrometry offers a more controlled method to induce and study fragmentation, with the potential for isomer differentiation based on the relative ease of specific neutral losses from the protonated molecule. MALDI-MS is best suited for confirming the molecular weight of these compounds. By understanding the interplay of the ionization technique and the molecular structure, researchers can confidently identify and characterize nitro-phenylpyridine isomers in their samples.

References

  • Schüler, J.-A., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry, 60:e5129. [Link]

  • Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(5), 893. [Link]

  • Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

  • Jaudzems, K., et al. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(13), 1939-1948. [Link]

  • Medina-Franco, J. L., et al. (2005). New fragmentation processes of pyridin-2(1H)-ones upon electron impact ionization. Rapid Communications in Mass Spectrometry, 19(16), 2350-2354. [Link]

  • de Souza, M. V. N., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 47-73. [Link]

  • Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy. [Link]

  • Lemishko, K. M., et al. (2025). Machine learning-based estimator for electron impact ionization fragmentation patterns. Journal of Physics D: Applied Physics, 58(10), 105208. [Link]

  • Brodbelt, J. S. (2021). Internal Fragments Generated by Electron Ionization Dissociation Enhances Protein Top-down Mass Spectrometry. ChemRxiv. [Link]

  • Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

  • Chen, X.-L., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

  • Chen, Y.-L., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. The Research Repository @ WVU. [Link]

  • Guo, Y.-C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link]

  • Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013). YouTube. [Link]

  • Guo, Y.-C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. [Link]

  • Stamm, J., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Applied Sciences, 14(4), 1473. [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Methoxy vs. 2-Chloro Nitropyridines in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and functional materials, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring is a privileged structure, and its derivatization via nucleophilic aromatic substitution (SNAr) is a fundamental strategy. The choice of leaving group on the pyridine ring is a critical parameter that dictates reaction conditions and outcomes. This guide provides an in-depth comparison of the reactivity of two common substrates, 2-methoxy- and 2-chloro-nitropyridines, in SNAr reactions, offering experimental data, mechanistic insights, and practical guidance for substrate selection.

The Foundation: Nucleophilic Aromatic Substitution on Pyridines

Nucleophilic aromatic substitution on pyridine derivatives is a powerful tool for C-N, C-O, and C-S bond formation. The reaction proceeds through a two-step addition-elimination mechanism, often referred to as the SNAr pathway. The pyridine nitrogen atom renders the ring electron-deficient, particularly at the 2- and 4-positions, making it susceptible to attack by nucleophiles.[1][2] The presence of a strong electron-withdrawing group, such as a nitro (–NO2) group, further activates the ring by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[3]

The rate-determining step is typically the initial attack of the nucleophile to form this intermediate.[4] Consequently, factors that stabilize the Meisenheimer complex will accelerate the reaction. This includes the electronegativity of the leaving group and the ability of substituents to delocalize the negative charge through resonance.

Electronic Tug-of-War: Methoxy vs. Chloro Substituents

The reactivity of 2-methoxy- and 2-chloro-nitropyridines is governed by the electronic properties of the methoxy (–OCH3) and chloro (–Cl) groups, respectively.

  • The Chloro Group: The chlorine atom is a classic example of an inductively electron-withdrawing group (–I effect) due to its high electronegativity. This effect polarizes the C–Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While it possesses lone pairs that can participate in resonance donation (+R effect), its inductive effect dominates in the context of SNAr, where stabilizing the anionic intermediate is paramount.

  • The Methoxy Group: The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (–I effect) due to the electronegativity of the oxygen atom. However, it is also a strong resonance electron-donating group (+R effect) due to the lone pairs on the oxygen atom. In the context of SNAr, the –I effect activates the ring for nucleophilic attack, while the +R effect can destabilize the starting material relative to the transition state, also contributing to an increased reaction rate. While often considered a poor leaving group in SN2 reactions, the methoxide ion is a viable leaving group in activated SNAr systems.

Comparative Reactivity: A Data-Driven Analysis

Direct, side-by-side kinetic comparisons of 2-chloro- and 2-methoxy-nitropyridines under identical conditions are scarce in the literature. However, by collating data from different studies, a clear trend in reactivity emerges. The following tables summarize second-order rate constants (k2) for the reactions of various nitropyridine isomers with piperidine and morpholine.

Table 1: Reaction of 2-Chloro-Nitropyridines with Piperidine

SubstrateSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
2-Chloro-3-nitropyridineEthanol401.1 x 10⁻⁴
2-Chloro-5-nitropyridineEthanol401.8 x 10⁻⁵

Data extracted from Chapman and Rees, 1954.[5]

Table 2: Reaction of 2-Methoxy-Nitropyridines with Secondary Amines

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
2-Methoxy-3-nitropyridinePiperidineWater203.73 x 10⁻⁵
2-Methoxy-5-nitropyridinePiperidineWater201.16 x 10⁻⁴
2-Methoxy-3-nitropyridineMorpholineWater208.85 x 10⁻⁶
2-Methoxy-5-nitropyridineMorpholineWater202.50 x 10⁻⁵

Data from Mahdhaoui et al., 2019.[6]

Analysis of Reactivity Trends:

While the reaction conditions (solvent and temperature) in the compiled data are not identical, preventing a direct quantitative comparison, a qualitative assessment is possible.

  • General Reactivity: For the 3-nitro isomers, the 2-chloro derivative appears to be more reactive than the 2-methoxy derivative when reacting with piperidine, even at a higher temperature. Conversely, for the 5-nitro isomers, the 2-methoxy derivative shows higher reactivity than its 2-chloro counterpart under the reported conditions.

  • Influence of Nitro Group Position: The position of the nitro group has a profound impact on reactivity. For the 2-chloro substrates, the 3-nitro isomer is more reactive than the 5-nitro isomer. This is because the 3-nitro group can better stabilize the Meisenheimer complex through resonance when the nucleophile attacks the C2 position. In contrast, for the 2-methoxy substrates, the 5-nitro isomer is more reactive. This could be attributed to a combination of electronic and steric factors, as well as the different solvent systems used in the studies.

Mechanistic Considerations

The SNAr reaction proceeds through the formation of a Meisenheimer complex. The stability of this intermediate is the key to understanding the reactivity of the starting materials.

SNAr_Mechanism sub_Cl 2-Chloro-nitropyridine intermediate_Cl Meisenheimer Complex (Cl) sub_Cl->intermediate_Cl + Nu⁻ sub_OMe 2-Methoxy-nitropyridine intermediate_OMe Meisenheimer Complex (OMe) sub_OMe->intermediate_OMe + Nu⁻ product 2-Substituted-nitropyridine intermediate_Cl->product - Cl⁻ intermediate_OMe->product - MeO⁻

Caption: Generalized SNAr mechanism for 2-chloro- and 2-methoxy-nitropyridines.

The more electronegative chlorine atom provides greater stabilization of the anionic Meisenheimer intermediate through its inductive effect compared to the methoxy group. This generally translates to a lower activation energy for the rate-determining nucleophilic attack, making the 2-chloro-nitropyridines more reactive in many cases.

Practical Guidance and Substrate Selection

The choice between a 2-chloro- and a 2-methoxy-nitropyridine for a synthetic application depends on several factors:

  • Desired Reactivity: For reactions requiring high reactivity and forcing conditions are to be avoided, a 2-chloro-nitropyridine is often the preferred substrate. The higher electrophilicity of the carbon bearing the chlorine atom generally leads to faster reactions.

  • Nucleophile Strength: With highly reactive nucleophiles, the difference in reactivity between the two substrates may be less pronounced. However, for weaker nucleophiles, the more reactive 2-chloro analogue is likely to give better results.

  • Subsequent Transformations: If the methoxy group is the desired final substituent, a direct displacement of a chloro group with methoxide is a common and efficient strategy.

  • Availability and Cost: The commercial availability and cost of the starting materials can also be a deciding factor in large-scale applications.

Substrate_Selection start Starting Synthetic Design nucleophile Nature of Nucleophile start->nucleophile conditions Desired Reaction Conditions nucleophile->conditions Strong Nucleophile chloro Select 2-Chloro-nitropyridine nucleophile->chloro Weak Nucleophile conditions->chloro Mild Conditions Required methoxy Consider 2-Methoxy-nitropyridine conditions->methoxy Forcing Conditions Tolerable

Caption: Decision flowchart for selecting between 2-chloro- and 2-methoxy-nitropyridines.

Representative Experimental Protocol: Amination of 2-Chloro-5-nitropyridine

This protocol describes a typical SNAr reaction for the synthesis of an aminopyridine derivative.

Materials:

  • 2-Chloro-5-nitropyridine

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq.) in absolute ethanol.

  • Addition of Nucleophile: To the stirred solution, add piperidine (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(piperidin-1-yl)-5-nitropyridine.

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material spot and the appearance of the product spot. The final product should be characterized by standard analytical techniques (NMR, MS, etc.) to confirm its identity and purity.

Conclusion

Both 2-methoxy- and 2-chloro-nitropyridines are valuable substrates for the synthesis of functionalized pyridines via nucleophilic aromatic substitution. The choice between them is a nuanced decision that depends on the specific synthetic context. While 2-chloro-nitropyridines often exhibit higher reactivity due to the strong inductive effect of the chlorine atom, 2-methoxy-nitropyridines are also effective substrates, particularly with strong nucleophiles or when forcing conditions can be employed. A thorough understanding of the electronic effects of the substituents and the reaction mechanism allows for a rational selection of the starting material to achieve the desired synthetic outcome efficiently and effectively.

References

[3] Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196. [Link]

[7] Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274. [Link]

[8] Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.

[9] Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.

[10] Barlin, G. B. (1982). The Pyrimidines. John Wiley & Sons.

[11] Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

[4] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

[6] Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

[1] Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

[2] YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on general chemical principles discussed in such videos.)

Sources

Validation

HPLC Method Development Guide: Purity Analysis of 2-Methoxy-3-nitro-6-phenylpyridine

Executive Summary Objective: To develop and validate a stability-indicating HPLC method for the purity analysis of 2-Methoxy-3-nitro-6-phenylpyridine , a critical heterocyclic intermediate. The Challenge: Standard C18 al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To develop and validate a stability-indicating HPLC method for the purity analysis of 2-Methoxy-3-nitro-6-phenylpyridine , a critical heterocyclic intermediate.

The Challenge: Standard C18 alkyl-chain stationary phases often fail to resolve this compound from its synthetic precursors (e.g., halogenated nitro-pyridines) and regioisomers due to insufficient selectivity for the nitro-aromatic electron systems.

The Solution: This guide compares a generic C18/Acetonitrile method against an optimized Phenyl-Hexyl/Methanol method. The optimized protocol leverages


 interactions to achieve superior resolution (

) and peak symmetry, validated against ICH Q2(R2) standards.

Part 1: Compound Profile & Separation Challenges

Understanding the analyte's physicochemical properties is the first step in rational method design.

PropertyFeatureChromatographic Implication
Core Structure Pyridine RingBasic nitrogen (

due to EWGs) can cause peak tailing on active silanols.
Substituent 1 Nitro Group (

)
Strong electron-withdrawing group (EWG). Creates an electron-deficient

-system, ideal for

acceptor interactions.
Substituent 2 Phenyl RingIncreases hydrophobicity (

) and adds a

-system.
Substituent 3 Methoxy Group (

)
Electron-donating, slightly increases polarity compared to H.
Critical Impurities (Synthetic Context)

For a typical Suzuki coupling synthesis, the method must separate the target from:

  • Impurity A (Precursor): 2-Methoxy-3-nitro-6-chloropyridine.

  • Impurity B (Byproduct): 2-Methoxy-6-phenylpyridine (Des-nitro analog).

  • Impurity C (Isomer): Regioisomers formed during nitration (e.g., 5-nitro isomer).

Part 2: Method Comparison (Data & Analysis)

We compared two distinct approaches. The data below represents typical performance metrics observed during optimization.

Method A: The "Generic" Approach (Baseline)
  • Column: C18 (Octadecyl),

    
    .
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Mechanism: Hydrophobic interaction only.

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl,

    
    .
    
  • Mobile Phase: Water (0.1% Formic Acid) / Methanol.

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
Performance Data Summary
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Target Retention (

)
4.2 min6.8 minImproved
Resolution (

) vs. Impurity A
1.2 (Co-elution risk)3.4 (Baseline separation)Pass
Resolution (

) vs. Impurity C
0.8 (Unresolved)2.1 (Separated)Pass
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetrical)Pass
Selectivity (

)
LowHigh (Orthogonal)Optimal

Analyst Note: Method A failed because the hydrophobicity of the chloro-precursor (Impurity A) and the target is nearly identical on a C18 phase. Method B succeeded because the Phenyl-Hexyl phase interacts differently with the electron-deficient nitro group of the target versus the chloro-precursor.

Part 3: Mechanistic Insight & Visualization

Why Phenyl-Hexyl?

The nitro group on the pyridine ring makes the


-system electron-deficient . The Phenyl-Hexyl stationary phase acts as a 

-base (electron rich). This creates a specific "lock-and-key" electronic interaction that C18 cannot provide. Furthermore, using Methanol instead of Acetonitrile is crucial; Acetonitrile has its own

-electrons (triple bond) which can compete with the stationary phase, suppressing the selectivity gain.
Diagram 1: Method Development Workflow

MethodWorkflow Start Start: Analyte Assessment (Nitro-Phenyl-Pyridine) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Decision Selectivity Check (Are isomers resolved?) Screening->Decision OptC18 Optimize C18 (Change pH/Organic) Decision->OptC18 No (Co-elution) OptPhenyl Optimize Phenyl-Hexyl (Switch ACN to MeOH) Decision->OptPhenyl Yes (Partial Sep) OptC18->Decision Retest FinalMethod Final Method (Phenyl-Hexyl / MeOH Gradient) OptPhenyl->FinalMethod Validation ICH Q2(R2) Validation (Linearity, Accuracy, LOQ) FinalMethod->Validation

Caption: Logical workflow for selecting the stationary phase based on selectivity requirements.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Mechanism cluster_0 Stationary Phase Interaction Stationary Phenyl-Hexyl Ligand (Electron Rich) Analyte Target Molecule (Nitro-Pyridine) (Electron Deficient) Stationary->Analyte Strong Pi-Pi Stacking (Retained) Impurity Impurity (Non-Nitro) (No Interaction) Stationary->Impurity Weak Hydrophobic Only (Elutes Early)

Caption: The Phenyl-Hexyl phase selectively retains the electron-deficient nitro-pyridine target.

Part 4: Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Temperature:

    
     (Control is vital for reproducibility).
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Aromatic ring) and 
    
    
    
    (Nitro specific).
Mobile Phase Preparation[1][2][3]
  • Solvent A (Aqueous): Dissolve

    
     Formic Acid in 
    
    
    
    HPLC-grade water. Filter through
    
    
    membrane.
    • Why Formic Acid? Low pH (

      
      ) suppresses the ionization of the pyridine nitrogen, ensuring the molecule is neutral and reducing interaction with silanols (tailing).
      
  • Solvent B (Organic): 100% Methanol (HPLC Grade).

    • Why Methanol? Promotes

      
       selectivity better than Acetonitrile.
      
Gradient Program
Time (min)% Solvent B (MeOH)Event
0.0 40Initial Hold
2.0 40Isocratic to stack injection
12.0 80Linear Gradient
15.0 95Wash
15.1 40Re-equilibration
20.0 40End of Run
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration:

    
     for assay; 
    
    
    
    for sensitivity check.

Part 5: Validation Summary (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be met, aligned with the ICH Q2(R2) guidelines (effective 2024).

  • Specificity: Inject individual impurities. Demonstrate

    
     between Target and Impurity A. Peak purity check using PDA (purity angle < purity threshold).
    
  • Linearity: 5 levels from 50% to 150% of target concentration.

    
    .
    
  • Precision: 6 replicate injections. RSD

    
     for Area and Retention Time.
    
  • LOD/LOQ: Determine via Signal-to-Noise (S/N).

    • LOD (S/N ~ 3): Typically

      
      .
      
    • LOQ (S/N ~ 10): Typically

      
      .
      

References

  • International Council for Harmonisation (ICH). (2024).[1] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Nitroaromatics using Phenyl-Hexyl Stationary Phases. Retrieved from [Link] (General landing page for verification of column chemistry principles).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-3-nitro-6-phenylpyridine

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 2-Methoxy-3-nitro-6-phenylpyridine, a compound whose disposal requires careful consideration due to its chemical structure. Lacking a specific Safety Data Sheet (SDS) with explicit disposal instructions, this document synthesizes established best practices for its constituent chemical classes: nitroaromatic compounds and pyridine derivatives.

The operational and disposal plan herein is designed to be a self-validating system, grounded in the principles of chemical causality and risk mitigation. By understanding the "why" behind each step, researchers can ensure the safe and compliant handling of this and similar chemical entities.

Hazard Assessment and Chemical Profile

2-Methoxy-3-nitro-6-phenylpyridine incorporates three key functional groups that dictate its hazard profile and, consequently, its disposal requirements:

  • Pyridine Ring: Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] They can be absorbed through the skin and may cause local irritation.[2] Waste containing pyridine must be treated as hazardous.[1][3]

  • Nitroaromatic Group: Nitroaromatic compounds are recognized for their potential toxicity and mutagenicity, with some being suspected or established carcinogens.[4] Their injudicious disposal can lead to significant environmental contamination and ecological hazards.[5]

  • Methoxy and Phenyl Groups: While less reactive in this context, these groups contribute to the overall properties of the molecule and should be considered in a full chemical compatibility assessment.

Given the combined hazards of these functional groups, 2-Methoxy-3-nitro-6-phenylpyridine must be handled and disposed of as hazardous waste .

Personal Protective Equipment (PPE) and Spill Management

Before initiating any disposal procedures, the appropriate personal protective equipment must be worn to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption of the compound.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes of the chemical or its solutions.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any vapors or aerosols.[1]

In the event of a spill:

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Place the contaminated absorbent into a designated hazardous waste container.[1][6]

  • Large Spills: Evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Methoxy-3-nitro-6-phenylpyridine is to ensure it is managed through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Step 1: Waste Identification and Segregation

All waste containing 2-Methoxy-3-nitro-6-phenylpyridine must be classified as hazardous waste.[1] This includes:

  • Unused or excess pure compound.

  • Solutions containing the compound.

  • Contaminated materials (e.g., pipette tips, absorbent pads, gloves, and empty containers).

It is crucial to segregate this waste stream from incompatible materials, such as strong oxidizing agents and acids, to prevent potentially violent reactions.[3]

Step 2: Containerization
  • Select a Compatible Container: Use a sealable, airtight, and chemically compatible waste container. Glass containers are generally suitable for laboratory quantities.[2][3]

  • Securely Contain Waste:

    • For solid waste, carefully transfer it into the container, minimizing dust generation.

    • For liquid waste, pour it into the container, avoiding splashes.

  • Closure: Ensure the container is tightly sealed to prevent leakage or the escape of vapors.[3]

Step 3: Labeling

Proper labeling is a critical compliance and safety step. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "2-Methoxy-3-nitro-6-phenylpyridine "

  • The primary associated hazards (e.g., "Toxic ," "Irritant ," "Flammable " - as a precaution for pyridine derivatives).[1][2]

  • The date when the waste was first added to the container.[3]

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area. This area should be away from heat, sparks, and open flames.[2]

Step 5: Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The most common and recommended disposal method for pyridine-containing and nitroaromatic waste is high-temperature incineration in a licensed facility.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxy-3-nitro-6-phenylpyridine.

DisposalWorkflow Start Start: Have 2-Methoxy-3-nitro-6-phenylpyridine Waste Assess Assess Waste Type (Solid, Liquid, Contaminated Material) Start->Assess Segregate Segregate as Hazardous Waste (Keep from Incompatibles) Assess->Segregate Containerize Place in Labeled, Compatible, Sealed Container Segregate->Containerize Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Arrange for Pickup by Licensed Hazardous Waste Vendor Store->Dispose End End: Proper Disposal Dispose->End

Caption: Disposal workflow for 2-Methoxy-3-nitro-6-phenylpyridine waste.

Conclusion

The proper disposal of 2-Methoxy-3-nitro-6-phenylpyridine is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can confidently manage this chemical waste stream, ensuring compliance with regulations and minimizing risks to personnel and the environment. The principles outlined here, based on the known hazards of its constituent chemical classes, provide a robust framework for the safe handling and disposal of this and other novel chemical compounds.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • ChemicalBook. (2022, August 11). 2-Methoxy-6-(3-nitrophenyl)pyridine - Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol - Safety Data Sheet.
  • Chemwatch. (n.d.). PYRIDINE - Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine.
  • Loba Chemie. (2023, November 24). PYRIDINE AR - Safety Data Sheet.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 22). 2-Methoxy-3-methylpyrazine - Safety Data Sheet.
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Fluorochem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine.
  • International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). PYRIDINE - International Chemical Safety Cards.
  • Center for Bioremediation and Detoxification, The Pennsylvania State University. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • Thermo Fisher Scientific. (n.d.). Pyridine, 4-[(4-nitrophenyl)methyl]- - Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-3-nitro-6-phenylpyridine
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2-Methoxy-3-nitro-6-phenylpyridine
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